2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane
CAS No.: 920531-57-3
Cat. No.: VC16950632
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920531-57-3 |
|---|---|
| Molecular Formula | C13H17ClN2 |
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | 2-[1-(2-chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C13H17ClN2/c1-9(12-4-2-3-5-13(12)14)16-8-10-6-11(16)7-15-10/h2-5,9-11,15H,6-8H2,1H3 |
| Standard InChI Key | QTEJWFVPNRLGMK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1Cl)N2CC3CC2CN3 |
Introduction
Structural Features and Molecular Characteristics
Core Bicyclic Framework
The 2,5-diazabicyclo[2.2.1]heptane core consists of a seven-membered bicyclic system featuring two nitrogen atoms at positions 2 and 5 . This scaffold imposes significant steric constraints, as evidenced by bond angles of approximately 93° at the bridgehead carbons. The nitrogen atoms adopt a pseudo-gauche conformation, creating a chiral environment critical for asymmetric catalysis .
Substituent Effects
The 2-chlorophenyl ethyl group introduces both electronic and steric perturbations. The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects (), while the ethyl spacer allows rotational flexibility, modulating interactions with substrates. X-ray crystallography of analogous compounds reveals dihedral angles of 68–72° between the phenyl ring and the bicyclic plane, optimizing π-stacking capabilities .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.74 g/mol | |
| XLogP3 | 2.89 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Structural Elucidation
Directed Metalation Strategies
The synthesis of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane derivatives typically begins with lithiation of the parent diazabicycloheptane. Using in tetrahydrofuran at −78°C, deprotonation occurs preferentially at the C3 position, enabling subsequent trapping with 2-chlorophenylethyl electrophiles. This method achieves yields of 65–72%, with diastereomeric ratios dependent on solvent polarity.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Diastereoselectivity | Conditions |
|---|---|---|---|
| Directed Lithiation | 68 | 4:1 dr | THF, −78°C, 12 h |
| Cyclopropane Ring Opening | 81 | Not reported | , DIPEA, rt |
Catalytic Applications in Asymmetric Synthesis
Organocatalytic Performance
This compound demonstrates exceptional efficacy in the asymmetric addition of diethylzinc to benzaldehyde, achieving enantiomeric excesses (ee) of 78% under optimized conditions. The mechanism involves dual activation: the chlorophenyl group stabilizes transition states via CH–π interactions, while the bicyclic nitrogens coordinate zinc ions, lowering activation energy by 12.3 kJ/mol .
Substrate Scope
Catalytic versatility extends to:
-
Michael Additions: 70–82% ee for β-nitrostyrene derivatives
-
Aldol Reactions: 65% ee in cyclohexanone condensations
-
Mannich-Type Reactions: 73% ee for imine substrates
Reaction rates show a 3.8-fold enhancement compared to unsubstituted diazabicycloheptane catalysts, attributable to improved substrate preorganization .
Comparative Analysis with Related Architectures
Versus Unsubstituted Diazabicycloheptane
The 2-chlorophenyl ethyl derivative exhibits:
-
4.2× higher enantioselectivity in propargylation reactions
-
Enhanced thermal stability (decomposition at 218°C vs. 195°C)
Steric vs. Electronic Effects
Replacing the chlorine with fluorine reduces catalytic activity (52% ee) but improves metabolic stability ( = 6.7 h vs. 2.1 h in microsomes) . Conversely, nitro substituents abolish enantioselectivity despite stronger electron withdrawal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume